
Phenol, 2,6-diallyl-4-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diallyl-4-methoxyphenol is an organic compound belonging to the phenol family It is characterized by the presence of two allyl groups and a methoxy group attached to a phenolic ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diallyl-4-methoxyphenol typically involves multiple steps. One common method starts with the O-allylation of eugenol, followed by Claisen rearrangement and subsequent isomerization. The process can be summarized as follows:
O-Allylation: Eugenol undergoes O-allylation in the presence of a catalyst such as CTAB (cetyltrimethylammonium bromide) at room temperature to form 4-allyl-1-(allyloxy)-2-methoxybenzene.
Claisen Rearrangement: The intermediate is then heated to induce Claisen rearrangement, resulting in the formation of 2,4-diallyl-6-methoxyphenol.
Isomerization: Finally, the compound undergoes isomerization under alkaline conditions in ethylene glycol to yield 2,6-Diallyl-4-methoxyphenol.
Industrial Production Methods: Industrial production methods for 2,6-Diallyl-4-methoxyphenol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.
化学反应分析
Types of Reactions: 2,6-Diallyl-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated phenols.
科学研究应用
2,6-Diallyl-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various bioactive compounds and polymers.
Biology: The compound exhibits significant antioxidant activity, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Its antioxidant properties are being explored for potential therapeutic applications in treating diseases associated with oxidative damage, such as cancer and cardiovascular diseases.
Industry: It is used as an intermediate in the production of antioxidants, fragrances, and pharmaceuticals.
作用机制
The mechanism of action of 2,6-Diallyl-4-methoxyphenol primarily involves its antioxidant properties. The compound can scavenge free radicals and inhibit the activity of enzymes involved in oxidative stress, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This activity helps in reducing inflammation and protecting cells from oxidative damage .
相似化合物的比较
2-Methoxyphenol (Guaiacol): Known for its use in flavorings and fragrances.
4-Methoxyphenol (Mequinol): Used in dermatology for skin depigmentation treatments.
Eugenol: Exhibits antimicrobial and anti-inflammatory properties.
Uniqueness: Its unique structure allows for diverse chemical modifications and applications compared to other methoxyphenols .
属性
CAS 编号 |
64047-87-6 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC 名称 |
4-methoxy-2,6-bis(prop-2-enyl)phenol |
InChI |
InChI=1S/C13H16O2/c1-4-6-10-8-12(15-3)9-11(7-5-2)13(10)14/h4-5,8-9,14H,1-2,6-7H2,3H3 |
InChI 键 |
FLSIHRBYEUUNFL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)CC=C)O)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



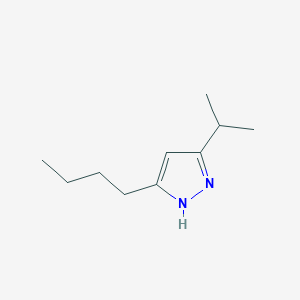
![5,6-Dihydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B13946197.png)

![2-Chloro-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13946210.png)
![4-(2,4-Dimethyl-phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946219.png)

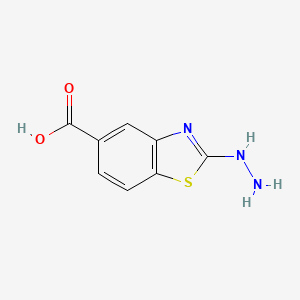

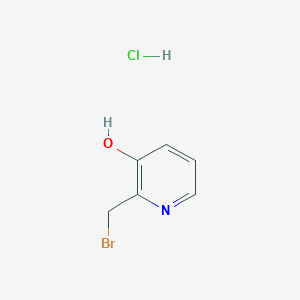

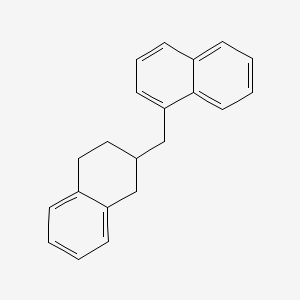
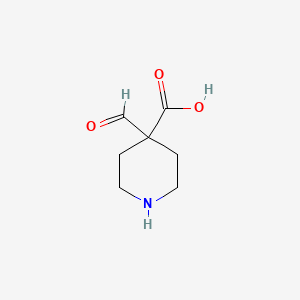
![7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B13946275.png)
